BenchChemオンラインストアへようこそ!

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Lipophilicity Regioisomer differentiation ADME prediction

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a heterocyclic building block belonging to the aminopyrazole–acetic acid class, with the molecular formula C₆H₁₀ClN₃O₂ and a molecular weight of 191.61 g/mol. It features a 3-amino-4-methyl substitution pattern on the pyrazole ring and an N1-linked acetic acid moiety, supplied as the hydrochloride salt.

Molecular Formula C6H10ClN3O2
Molecular Weight 191.61 g/mol
CAS No. 1431964-50-9
Cat. No. B1379328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
CAS1431964-50-9
Molecular FormulaC6H10ClN3O2
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CC(=O)O.Cl
InChIInChI=1S/C6H9N3O2.ClH/c1-4-2-9(3-5(10)11)8-6(4)7;/h2H,3H2,1H3,(H2,7,8)(H,10,11);1H
InChIKeyFWJKHZFTMWQBQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS 1431964-50-9): Core Identity and Procurement Baseline


(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a heterocyclic building block belonging to the aminopyrazole–acetic acid class, with the molecular formula C₆H₁₀ClN₃O₂ and a molecular weight of 191.61 g/mol [1]. It features a 3-amino-4-methyl substitution pattern on the pyrazole ring and an N1-linked acetic acid moiety, supplied as the hydrochloride salt. This compound is cataloged under PubChem CID 75481550 and MDL number MFCD25371263 [2]. The 3-aminopyrazole scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibitor design, with the specific regioisomeric positioning of the amino and methyl groups governing both physicochemical properties and molecular recognition potential [3].

Why Regioisomeric and Salt-Form Interchange Is Not Permissible for (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride


Aminopyrazole–acetic acid building blocks with identical molecular formulas but differing amino/methyl positional arrangements (e.g., 3-amino-4-methyl vs. 5-amino-3-methyl vs. 3-amino-5-methyl) exhibit measurably different computed lipophilicity (LogP) and hydrogen-bonding profiles that directly impact chromatographic behavior, formulation compatibility, and downstream biological performance of derived compounds . Published structure–activity relationship (SAR) studies on structurally related trisubstituted aminopyrazoles have demonstrated that regioisomeric switching between 3,4- and 4,3-substitution patterns causes a near-complete loss of inhibition against p38α MAP kinase, redirecting activity toward an entirely different panel of cancer kinases (Src, B-Raf, VEGFR-2) [1]. Consequently, substituting one regioisomer for another without re-optimizing the synthetic sequence and biological profiling carries a high risk of divergent pharmacological outcomes. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility relative to the free base (CAS 1245823-90-8), making the salt critical for aqueous reaction conditions and biological assay compatibility .

Quantitative Differentiation Evidence for (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride vs. Closest Analogs


Computed Lipophilicity (LogP) Divergence Between the 3-Amino-4-methyl and 5-Amino-3-methyl Regioisomers

The target compound (3-amino-4-methyl regioisomer, CAS 1431964-50-9) exhibits a computed LogP of approximately 0.28, whereas the 5-amino-3-methyl regioisomer (CAS 1255717-89-5) exhibits a computed LogP of −0.66 . This represents a difference of approximately 0.94 log units, indicating that the 3-amino-4-methyl regioisomer is roughly 9-fold more lipophilic than its 5-amino-3-methyl counterpart, a magnitude sufficient to produce measurably different retention times under reversed-phase chromatographic conditions and to influence passive membrane permeability of derived compounds.

Lipophilicity Regioisomer differentiation ADME prediction

Regioisomerism-Driven Kinase Selectivity Switch: Class-Level Evidence Supporting Scaffold Differentiation

In a published SAR study by Abu Thaher et al. (J. Med. Chem. 2012), regioisomeric switching from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine (3,4-substituted) to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine (4,3-substituted) resulted in an almost complete loss of p38α MAP kinase inhibitory activity, while simultaneously conferring nanomolar-range IC₅₀ values against Src, B-Raf wild-type, B-Raf V600E, EGFR, and VEGFR-2 kinases [1]. Although this specific study examined 1,3,4-trisubstituted 5-aminopyrazoles rather than the exact N1-acetic acid derivatives, it establishes a class-level principle that the relative positioning of substituents at positions 3 and 4 of the aminopyrazole ring is a critical determinant of kinase target engagement.

Kinase selectivity Regioisomerism SAR p38 MAPK Cancer kinases

Hydrochloride Salt vs. Free Base: Molecular Weight and Solubility Differentiation

The hydrochloride salt (CAS 1431964-50-9; MW = 191.61 g/mol) differs from its corresponding free base (CAS 1245823-90-8; MW = 155.15 g/mol) by the addition of HCl (ΔMW = 36.46 g/mol) . The salt form is reported to enhance stability and water solubility compared to the free base, a general property of hydrochloride salts of amino-substituted heterocycles that ionize in aqueous media . This means that 1 gram of the hydrochloride salt delivers approximately 0.81 grams of free base equivalent upon neutralization, a stoichiometric conversion factor that must be accounted for in experimental protocols.

Salt form Aqueous solubility Formulation compatibility Free base comparison

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Profile Distinction from the 4-Amino Regioisomer

The target compound has a computed TPSA of 81.1 Ų, with 3 hydrogen bond donors and 4 hydrogen bond acceptors [1]. In contrast, the 4-amino regioisomer (4-amino-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS 1417569-73-3) lacks the 4-methyl substituent, resulting in a lower molecular weight (177.59 g/mol) and a different hydrogen-bond donor/acceptor arrangement that alters its interaction potential with biological targets and its chromatographic behavior . The TPSA of 81.1 Ų places the target compound within the favorable range for oral bioavailability (typically <140 Ų by the Veber rule), but its value is sufficiently distinct from the 4-amino analog to produce different retention and permeability characteristics.

Polar surface area Hydrogen bonding Drug-likeness 4-Amino comparator

Evidence-Backed Application Scenarios for (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride in Research and Industrial Procurement


Kinase-Focused Medicinal Chemistry: Synthesis of Type I/II Kinase Inhibitor Candidates Requiring 3-Aminopyrazole Hinge-Binding Motifs

The 3-amino-4-methyl substitution pattern provides a well-precedented hinge-binding motif for kinase inhibitor design [1]. The free amino group at position 3 can participate in hydrogen-bonding interactions with the kinase hinge region, while the 4-methyl group occupies a hydrophobic pocket. The N1-acetic acid handle enables further derivatization (amide coupling, esterification) to introduce diversity elements. The hydrochloride salt form ensures adequate solubility for parallel synthesis in aqueous or polar organic solvent systems. Researchers should select this specific regioisomer—not the 5-amino-3-methyl or 3-amino-5-methyl analogs—because class-level SAR evidence demonstrates that the regioisomeric arrangement dictates which kinase panel is inhibited [2].

Scaffold-Hopping and Fragment-Based Drug Discovery (FBDD) Utilizing the Aminopyrazole–Acetic Acid Core

The combination of an ionizable carboxylic acid (pKa ~3–5 predicted for the acetic acid moiety, though not experimentally determined for this compound), a basic amino group, and a hydrophobic methyl substituent on the pyrazole ring provides three distinct pharmacophoric features within a compact scaffold (MW ~191 Da; 12 heavy atoms) [1]. This makes the compound suitable as a fragment hit for SPR-based or NMR-based fragment screening campaigns targeting enzymes or receptors with complementary binding pockets. The measured LogP of ~0.28 indicates a balanced lipophilicity profile that is compatible with both biochemical (aqueous buffer) and biophysical (moderate organic cosolvent tolerance) assay conditions, unlike the more hydrophilic 5-amino-3-methyl regioisomer (LogP −0.66).

Synthesis of Pyrazolopyrimidine and Fused Heterocyclic Libraries via the 3-Amino-4-methylpyrazole Intermediate

The 3-amino-4-methylpyrazole core is a recognized precursor for constructing pyrazolo[1,5-a]pyrimidine and related fused heterocyclic systems with reported antimicrobial, anticancer, and anti-inflammatory activities [1]. The acetic acid side chain at N1 provides a synthetic handle for cyclocondensation reactions while also enabling subsequent functionalization (reduction to alcohol, conversion to amide, or decarboxylative coupling). The hydrochloride salt improves handling and storage stability compared to the free base, reducing variability in multi-step synthetic sequences. Procurement should specify CAS 1431964-50-9 to ensure the hydrochloride salt—not the free base (CAS 1245823-90-8)—is supplied, as the stoichiometry of subsequent reactions may depend on the protonation state of the amino group.

Physicochemical Property Differentiation for Analytical Method Development and QC Reference Standards

The approximately 0.94 LogP unit difference between the 3-amino-4-methyl and 5-amino-3-methyl regioisomers [1][2] provides a concrete basis for developing reversed-phase HPLC or UPLC methods capable of resolving these isomers. The target compound's computed LogP of ~0.28, TPSA of 81.1 Ų, and distinct H-bond donor/acceptor counts (3/4) can inform initial method development parameters (e.g., gradient starting conditions, column selection). Laboratories requiring a reference standard for regioisomeric purity testing should procure this compound with a certificate of analysis specifying chromatographic purity ≥95%, as offered by multiple suppliers. The hydrochloride salt form, being a single well-defined stoichiometric entity, is preferred over the free base for quantitative analytical reference purposes.

Quote Request

Request a Quote for (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.